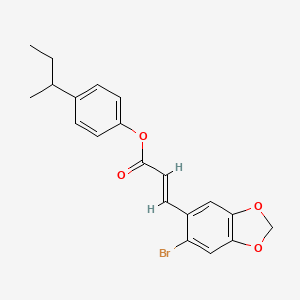
4-(sec-butyl)phenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(sec-butyl)phenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds containing elements such as sec-butyl groups, bromo-benzodioxoles, and propenoates are often subjects of chemical synthesis studies aimed at creating novel organic molecules. For instance, research has shown that α,ω-(Phenylseleno) carbonyl compounds can be converted into substances that undergo sequential ring-closing metathesis and radical cyclization, affording bicyclic products (Clive & Cheng, 2001). This indicates a potential for creating complex molecular architectures from simple precursors, which could be relevant for the synthesis of novel compounds with unique properties.
Materials Science and Liquid Crystals
In the realm of materials science, specific structural motifs found in the compound of interest, such as phenyl groups and propenoate units, have been utilized in the synthesis of liquid crystals. For example, azo phenols mesogenic groups have been synthesized and tested for their efficiency as antioxidants for lubricating base oils, showing that molecular design can significantly impact the oxidative stability of materials (Ashmawy et al., 2017). This suggests that compounds with similar structural features might find applications in enhancing the performance of industrial materials.
Antioxidant Properties
The presence of bromo-benzodioxole and phenyl groups in a compound can also imply potential antioxidant properties. Research on maple syrup phytochemicals, for example, has identified a variety of phenolic compounds with antioxidant activities (Li & Seeram, 2010). While this study does not directly relate to synthetic compounds, it highlights how structural components like benzodioxoles and phenyl groups contribute to antioxidant capacity, suggesting possible research avenues for synthetic analogs.
Pharmaceutical Intermediates
Compounds featuring sec-butylphenyl and benzodioxolyl groups might serve as intermediates in the synthesis of pharmaceuticals. For example, synthesis techniques involving liquid–liquid–liquid phase-transfer catalysis have been developed for the efficient and selective production of pharmaceutical intermediates, demonstrating the importance of molecular design in achieving desired reactivity and selectivity (Yadav & Sowbna, 2012).
properties
IUPAC Name |
(4-butan-2-ylphenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO4/c1-3-13(2)14-4-7-16(8-5-14)25-20(22)9-6-15-10-18-19(11-17(15)21)24-12-23-18/h4-11,13H,3,12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHIXLJLYLNLHK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(sec-butyl)phenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

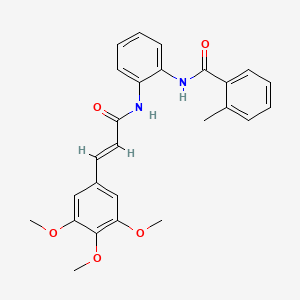

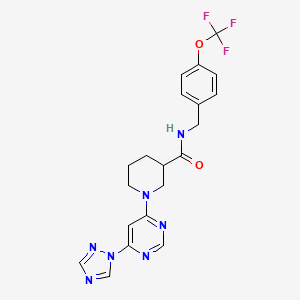
![8-Oxabicyclo[3.2.1]octane-3-carbaldehyde](/img/structure/B2684132.png)
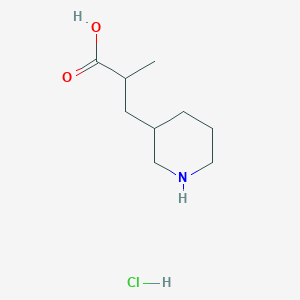
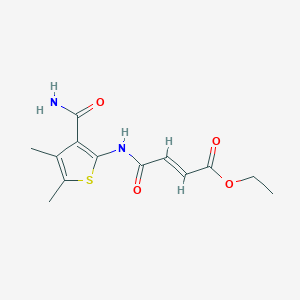
![Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2684139.png)
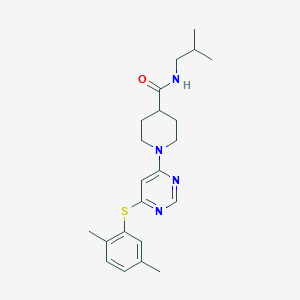
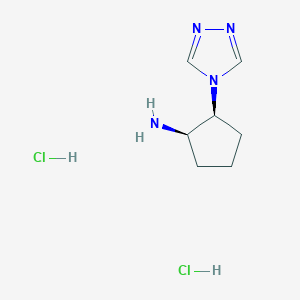
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2684143.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2684146.png)
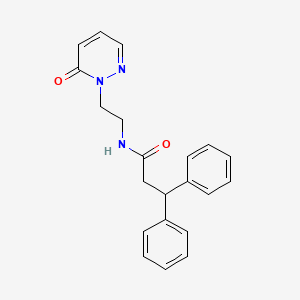
![2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2684149.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2684150.png)